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molecular formula C8H5IS B1338381 3-Iodobenzo[b]thiophene CAS No. 36748-88-6

3-Iodobenzo[b]thiophene

Cat. No. B1338381
M. Wt: 260.1 g/mol
InChI Key: XTYKQNXIPVCRJE-UHFFFAOYSA-N
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Patent
US06888032B2

Procedure details

A Schlenk tube was charged with CuI (9.6 mg, 0.050 mmol, 5.0 mol %), NaI (300 mg, 2.00 mmol), evacuated and backfilled with argon. Racemic trans-N,N′-dimethyl-1,2-cyclohexanediamine (16 μL, 0.10 mmol, 10 mol %), 3-bromobenzo[b]thiophene (131 μL, 1.00 mmol), m-xylene (0.80 mL), and diglyme (0.20 mL) were added under argon. The Schlenk tube was sealed with a Teflon valve and the reaction mixture was stirred at 130° C. for 22 h. The resulting suspension was allowed to reach room temperature, diluted with hexane (10 mL), and filtered through silica gel (2×2 cm) eluting with hexane (50 mL). The filtrate was concentrated, and the residue was purified by flash chromatography on silica gel (hexane) to provide 3-iodobenzo[b]thiophene (243 mg, 93% yield) as a pale yellow liquid. 1H NMR (400 MHz, CDCl3): δ 7.88 (d, J=8.0 Hz, 1H), 7.80 (d, J=7.9 Hz, 1H), 7.64 (s, 1H), 7.53-7.40 (m, 2H). 13C NMR (100 MHz, CDCl3): δ 140.2, 138.3, 129.1, 125.22, 125.16, 122.4, 78.2. IR (neat, cm−1): 1416, 1305, 1251, 749, 723. Anal. Calcd. for C8H5IS: C, 36.94; H, 1.94. Found: C, 37.14; H, 1.98.
Quantity
16 μL
Type
reactant
Reaction Step One
Quantity
131 μL
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
300 mg
Type
reactant
Reaction Step Three
Name
CuI
Quantity
9.6 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Na+].[I-:2].CN[C@@H]1CCCC[C@H]1NC.Br[C:14]1[C:15]2[CH:22]=[CH:21][CH:20]=[CH:19][C:16]=2[S:17][CH:18]=1.C1(C)C=CC=C(C)C=1>CCCCCC.[Cu]I.COCCOCCOC>[I:2][C:14]1[C:15]2[CH:22]=[CH:21][CH:20]=[CH:19][C:16]=2[S:17][CH:18]=1 |f:0.1|

Inputs

Step One
Name
Quantity
16 μL
Type
reactant
Smiles
CN[C@H]1[C@@H](CCCC1)NC
Name
Quantity
131 μL
Type
reactant
Smiles
BrC=1C2=C(SC1)C=CC=C2
Name
Quantity
0.8 mL
Type
reactant
Smiles
C1(=CC(=CC=C1)C)C
Name
Quantity
0.2 mL
Type
solvent
Smiles
COCCOCCOC
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
CCCCCC
Step Three
Name
Quantity
300 mg
Type
reactant
Smiles
[Na+].[I-]
Name
CuI
Quantity
9.6 mg
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 130° C. for 22 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evacuated
CUSTOM
Type
CUSTOM
Details
The Schlenk tube was sealed with a Teflon valve
CUSTOM
Type
CUSTOM
Details
to reach room temperature
FILTRATION
Type
FILTRATION
Details
filtered through silica gel (2×2 cm)
WASH
Type
WASH
Details
eluting with hexane (50 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography on silica gel (hexane)

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
product
Smiles
IC=1C2=C(SC1)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 243 mg
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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